1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate. This intermediate is then reacted with 2-(2,4,6-trichlorophenoxy)acetic acid under appropriate conditions to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antibacterial or antifungal properties . In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory or anticancer activities . In industry, it may be used in the development of new materials or as a precursor for other chemical products .
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate can be compared with other similar compounds, such as 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal and 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione These compounds share structural similarities but may differ in their chemical properties and applications
Properties
Molecular Formula |
C16H8Cl3NO5 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(2,4,6-trichlorophenoxy)acetate |
InChI |
InChI=1S/C16H8Cl3NO5/c17-8-5-11(18)14(12(19)6-8)24-7-13(21)25-20-15(22)9-3-1-2-4-10(9)16(20)23/h1-6H,7H2 |
InChI Key |
ROPSLJASSKSIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)COC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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